Phenol Blue

Drug Delivery Dendrimer Nanocarriers Molecular Recognition

Sourcing a solvatochromic probe that avoids fluorescence interference in time-resolved spectroscopy often leads to protocol failure with inappropriate dye substitution. Phenol Blue eliminates this risk. • Provides nonfluorescent, ultrafast ground-state recovery for clean transient absorption signals. • Exhibits positive solvatochromism, complementing negative solvatochromic dyes like Reichardt's dye for comprehensive solvent polarity analysis. • Selectively associates with PAMAM dendrimers to reliably quantify drug delivery carrier uptake capacity. Procure with a specified λmax of 605-611 nm and ε ≥ 20,000 in methanol to ensure inter-laboratory reproducibility.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 2150-58-5
Cat. No. B1194403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol Blue
CAS2150-58-5
Synonymsphenol blue
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2
InChIInChI=1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3
InChIKeyLHGMHYDJNXEEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol Blue: Solvatochromic Polarity & Uptake Probe


Phenol Blue, chemically designated as N,N-Dimethylindoaniline, is a solvatochromic, nonfluorescent dye [1]. It is primarily utilized as a spectroscopic probe to investigate solvent polarity and hydrogen-bonding interactions [2], and its unique molecular properties render it a key intermediate in dye synthesis and organic electronics research [1]. Its commercial availability at ≥97% dye content supports its widespread application in analytical and materials chemistry .

Solvatochromic polarity probe with positive solvatochromism for solvent environment studies
Nonfluorescent with ultrafast ground-state recovery for time-resolved spectroscopy
Dye content specification supports reproducible quantitative optical analysis

Phenol Blue: Why Substitution Fails


Substituting Phenol Blue with other solvatochromic or pH-indicator dyes without empirical validation is a high-risk strategy that compromises experimental accuracy. Unlike broadly sensitive dyes like Nile Red, Phenol Blue's nonfluorescent nature and ultrafast ground-state recovery [1] uniquely suit it for time-resolved spectroscopy, where fluorescence from other probes would obfuscate signals. Furthermore, its binding behavior with dendritic carriers [2] and its distinct solvatochromic mechanism [3] are not transferable to other dyes, meaning that protocols optimized for Phenol Blue will not yield comparable results with alternatives like Reichardt's dye or Bromophenol Blue.

Signal Fluorescent dyes (e.g., Nile Red) may introduce long-lived background in time-resolved measurements, obscuring desired dynamics.
Shift Negative solvatochromic probes (e.g., Reichardt's dye) yield opposite spectral shifts, not a direct replacement for positive-sensing workflows.
Binding Carrier association is probe-specific; alternative dyes may exhibit unstable loading in dendrimer-based studies.

Phenol Blue: Comparative Performance Evidence


Dendrimer Uptake Selectivity vs. Nile Red

In head-to-head competitive binding studies with poly(amidoamine) dendrimers (PAMAM-AT), Phenol Blue demonstrates superior association characteristics over Nile Red. Phenol Blue's association with PAMAM-AT was characterized as 'stable and robust', whereas Nile Red's association was 'relatively weak and unstable' [1]. Remarkably, Phenol Blue maintained 'considerable association' even in the presence of a ten-fold molar excess of Nile Red, underscoring its high selectivity for the dendrimer host [1].

Dendrimer Association Selectivity
Head-to-head
Phenol Blue: stable association; maintains uptake with 10× excess Nile Red.
Nile Red: weak and unstable association.
Supports carrier-loading endpoint consistency assessment.
Competitive binding assay with PAMAM-AT dendrimers.
Drug Delivery Dendrimer Nanocarriers Molecular Recognition

Solvatochromic Directionality vs. Reichardt's Dye

Phenol Blue exhibits positive solvatochromism, meaning its absorption maximum shifts to longer wavelengths (bathochromic shift) with increasing solvent polarity [1]. This is fundamentally opposite to the behavior of Reichardt's dye, the gold-standard ET(30) probe, which displays pronounced negative solvatochromism (a hypsochromic shift in polar media) [2]. This divergent behavior arises from differences in ground-state versus excited-state charge distribution, providing complementary and non-redundant information on solute-solvent interactions.

Solvatochromic Shift Direction
Class-level
Phenol Blue: positive solvatochromism (bathochromic shift).
Reichardt's dye: negative solvatochromism (hypsochromic shift).
Provides complementary solvent polarity characterization; not a direct substitute.
Shift direction reflects different ground/excited-state charge distributions.
Solvent Polarity Spectroscopic Probe Physical Chemistry

Nonfluorescent Decay Dynamics vs. Fluorescent Probes

Phenol Blue is a nonfluorescent dye due to an ultrafast, subpicosecond nonradiative decay from its excited state, returning to a vibrationally hot ground state and subsequently forming a short-lived tautomer [1]. In ethanol, this tautomerization involves breaking and reforming a hydrogen bond with a time constant of approximately 30 ps [1]. This behavior contrasts sharply with fluorescent solvatochromic dyes like Nile Red, which have nanosecond-scale excited-state lifetimes [2], and which can introduce unwanted fluorescence background in time-resolved absorption experiments.

Excited-State Decay Dynamics
Cross-study
Phenol Blue: nonfluorescent, subpicosecond nonradiative decay.
Nile Red: fluorescent, ns-lifetime.
Reduces background interference in transient absorption experiments.
Tautomerization time constant ~30 ps in ethanol; coherent wavepacket oscillations observed.
Ultrafast Spectroscopy Photophysics Time-Resolved Studies

Spectrophotometric Quality Control Metrics

Commercial specifications for Phenol Blue of ≥97% dye content include rigorous spectrophotometric quality criteria. In methanol, the compound exhibits a defined absorption maximum (λmax) between 605 and 611 nm and a minimum extinction coefficient (ε) of 20,000 . These parameters serve as a quantitative benchmark for material consistency and purity that is not universally applied to all solvatochromic dyes, ensuring batch-to-batch reliability for quantitative analytical work.

QC Optical Constants
Specification review
λmax (methanol): 605–611 nm; ε ≥ 20,000
Facilitates method transfer and batch-to-batch reproducibility.
Based on commercial product specification; confirm lot-specific certificate.
Analytical Chemistry Quality Control Spectrophotometry

Phenol Blue: Research Applications


Solvent Polarity & Solvation Dynamics

Given its well-characterized positive solvatochromism [1] and its nonfluorescent, ultrafast excited-state decay [2], Phenol Blue is the probe of choice for investigating solvent polarity, hydrogen-bonding effects, and solvation dynamics using steady-state and time-resolved absorption spectroscopy. Its behavior provides complementary data to negative solvatochromic dyes like Reichardt's dye, enabling a more complete picture of the solvent environment [1].

Dendrimer & Polymer Carrier Characterization

Phenol Blue's robust and selective association with PAMAM dendrimers, even in the presence of competitive guests like Nile Red [3], makes it an invaluable probe for quantifying the uptake capacity, binding stability, and internal microenvironment of novel polymeric and dendritic drug delivery vehicles. Its use provides a reliable metric for carrier performance that cannot be obtained with less selective dyes.

Fundamental Photophysics & Ultrafast Dynamics

The molecule's intrinsic nonfluorescent nature and the observation of coherent wavepacket oscillations in its ultrafast ground-state recovery [2] position Phenol Blue as a unique model system for studying nonradiative decay pathways, tautomerization processes, and the influence of solvent friction on molecular motion in the condensed phase.

Quality-Controlled Spectrophotometric Analysis

For laboratories implementing standard operating procedures (SOPs) that demand high reproducibility, procuring Phenol Blue with a specified λmax range (605-611 nm) and a minimum extinction coefficient (ε ≥ 20,000) in methanol ensures that the probe will perform predictably, minimizing assay variation and facilitating direct data comparison across different studies and facilities.

Application
Selection Property
Validation Focus
Solvent Polarity Studies
Positive solvatochromic shift
Spectral calibration in target solvents
Carrier Uptake Characterization
Reported selective dendrimer association
Loading reproducibility assays
Ultrafast Photophysics
Nonfluorescent ultrafast decay
Tautomerization and coherence monitoring
QC-Controlled Analysis
Defined λmax and extinction coefficient spec
Method transfer and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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